4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some compounds synthesized from reactions involving similar complex molecules have demonstrated antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antiviral Properties
Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant antiviral activities against bird flu influenza (H5N1), indicating the potential of similar compounds in antiviral drug development (Hebishy et al., 2020).
Anticancer Evaluation
Derivatives related to the chemical structure have been assessed for their anticancer properties. For instance, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against a panel of 60 cell lines derived from nine cancer types, revealing promising anticancer activity (Bekircan et al., 2008).
Anti-Anoxic Activity
Compounds with a thiazole core structure have shown anti-anoxic (AA) activity, which could be beneficial in treating conditions related to oxygen deprivation in the brain (Ohkubo et al., 1995).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Research on substituted benzamides has identified potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer treatment due to its role in tumor angiogenesis (Borzilleri et al., 2006).
Synthesis and Application in Heterocyclic Chemistry
Several studies have focused on the synthesis of heterocyclic compounds for various applications, including pharmaceuticals and materials science. These efforts illustrate the versatility of reactions involving amino, thiazole, and benzamide groups for generating novel compounds with potential practical applications (Albert, 1973).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It is suggested that the compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This indicates that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The result of the action of 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide is the inhibition of cell growth, potentially leading to cell death . This is suggested by the compound’s ability to induce apoptosis and cause cell cycle arrest in certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Cellular Effects
In cellular environments, 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide may exhibit significant effects. For instance, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines .
Molecular Mechanism
It is suggested that similar compounds may cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .
Properties
IUPAC Name |
4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-17-14(20)12-11(16)13(24-19-12)15(21)18-6-8-3-4-9-10(5-8)23-7-22-9/h3-5H,2,6-7,16H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXDJUQGYQIKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.